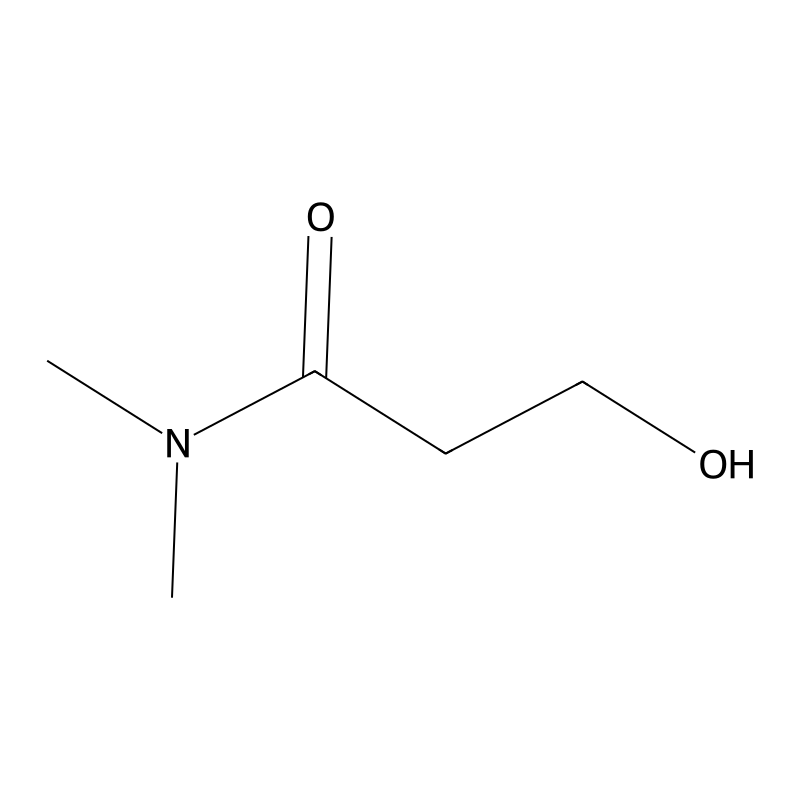3-Hydroxy-N,N-dimethylpropanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Availability and Potential Research Areas
Structural Features and Speculative Applications
Based on its chemical structure, 3-Hydroxy-N,N-dimethylpropanamide possesses an amide bond (linked carbonyl and amine group) and a hydroxyl group (alcohol). Amides are common functional groups in biological molecules like proteins and enzymes, while hydroxyl groups can participate in hydrogen bonding and interact with other molecules. These features suggest potential research areas like:
- Enzyme Inhibition: The amide group might mimic the binding site of natural substrates for certain enzymes, potentially leading to their inhibition.
- Protein-Ligand Interactions: The ability to form hydrogen bonds could allow 3-Hydroxy-N,N-dimethylpropanamide to interact with specific proteins, potentially useful in studying protein-ligand interactions.
3-Hydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula CHNO and a CAS number of 29164-29-2. It features a hydroxyl group (-OH) attached to the third carbon of a dimethylpropanamide structure. This compound is characterized by its moderate density of approximately 1.01 g/cm³, a boiling point of around 195.76 °C, and a melting point of 35.85 °C. It is soluble in water, with solubility estimates exceeding 583,243 mg/L, indicating its potential utility in various aqueous applications .
- Amidation Reactions: It can undergo reactions with acids to form amides.
- Chan-Lam Coupling: This compound has been utilized in Chan-Lam coupling reactions, particularly when paired with methylboronic acid to synthesize more complex organic molecules .
- Oxidation Reactions: It can be involved in oxidation processes, such as the Corey-Kim oxidation of secondary alcohols when reacted with dimethyl sulfide .
Several synthesis methods for 3-Hydroxy-N,N-dimethylpropanamide include:
- From Dimethylamine and Propionic Acid: The reaction of dimethylamine with propionic acid can yield this compound.
- Chan-Lam Coupling: Utilizing methylboronic acid in combination with this compound allows for the formation of various derivatives.
- Corey-Kim Oxidation: The Corey-Kim oxidation method can also be employed to synthesize this compound from related precursors .
3-Hydroxy-N,N-dimethylpropanamide finds applications primarily in organic synthesis as a reagent. Its ability to participate in various coupling reactions makes it valuable for creating more complex organic molecules used in pharmaceuticals and agrochemicals . Additionally, its solubility properties may allow it to be used in formulations requiring aqueous compatibility.
While specific interaction studies involving 3-Hydroxy-N,N-dimethylpropanamide remain limited, its role as a reagent suggests potential interactions with various organic compounds during synthesis processes. Further research may elucidate specific interactions and mechanisms at play when this compound is used in different chemical environments.
3-Hydroxy-N,N-dimethylpropanamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N,N-Dimethylpropanamide | 758-96-3 | Lacks hydroxyl group; primarily an amide |
| 3-Hydroxypropanamide | 2651-43-6 | Similar structure but without N,N-dimethyl groups |
| N,N-Dimethylpentanamide | 6225-06-5 | Longer carbon chain; different physical properties |
| N,N-Dimethylpivalamide | 24331-71-3 | Contains pivalic acid moiety; different reactivity |
| 2-Hydroxy-N,N-dimethylpropanamide | 35123-06-9 | Hydroxyl group on second carbon; differing reactivity |
The presence of the hydroxyl group at the third position distinguishes 3-Hydroxy-N,N-dimethylpropanamide from similar compounds, potentially influencing its reactivity and solubility characteristics compared to others listed above .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








